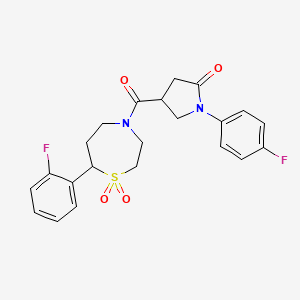
1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H22F2N2O4S and its molecular weight is 448.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including anticancer, antimicrobial, and enzyme inhibition effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18F2N2O3S, with a molecular weight of approximately 396.42 g/mol. The presence of fluorine atoms in the structure is believed to enhance its biological activity by improving binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The mechanism of action typically involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.
- Case Study : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values were reported in the low micromolar range, indicating potent activity (Poyraz et al., 2023) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study conducted on a series of thiazepane derivatives showed that modifications in the structure significantly influenced their antibacterial efficacy. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for several critical enzymes involved in disease processes.
- Cholinesterase Inhibition : The compound has shown promising results as a cholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. The inhibition constant (IC50) was found to be significantly lower than that of standard drugs used for comparison .
Data Tables
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example:
- Binding Affinity : The fluorophenyl groups enhance binding affinity to enzymes and receptors, resulting in more effective modulation of their activity.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O4S/c23-16-5-7-17(8-6-16)26-14-15(13-21(26)27)22(28)25-10-9-20(31(29,30)12-11-25)18-3-1-2-4-19(18)24/h1-8,15,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXVYQVPLPRVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














